Cyclo(RADfK): A Technical Guide to a Negative Control Peptide for Integrin Targeting
Cyclo(RADfK): A Technical Guide to a Negative Control Peptide for Integrin Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclo(RADfK), a cyclic peptide primarily utilized as a negative control in research targeting αvβ3 integrin. Its structure, lack of significant binding affinity, and application in experimental protocols are detailed herein to support rigorous scientific inquiry in cell adhesion, angiogenesis, and cancer research.
Chemical Structure and Properties
Cyclo(RADfK) is a synthetic cyclic pentapeptide. Its structure is analogous to the well-characterized αvβ3 integrin ligand, Cyclo(RGDfK), with a critical substitution of the glycine (G) residue with an alanine (A) residue. This single amino acid change dramatically reduces its affinity for integrin receptors.
The formal chemical name for Cyclo(RADfK) is 2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid.[1]
Chemical Properties Summary
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₃N₉O₇ | [1] |
| Molecular Weight | ~618.34 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and DMSO | [2] |
The structure of Cyclo(RADfK) is depicted below, highlighting the substituted Alanine residue.
Quantitative Data: Binding Affinity
The primary utility of Cyclo(RADfK) stems from its significantly lower binding affinity to αvβ3 integrin compared to its RGD counterpart. This lack of affinity validates the specificity of effects observed with Cyclo(RGDfK) in experimental settings.
| Compound | Target | Assay | IC₅₀ | Kₑ | Reference |
| Cyclo(RGDfK) | αvβ3 Integrin | Cell-based competitive binding | 0.94 nM | - | [3][4] |
| Cyclo(RGDfK) | αvβ3 Integrin | Cell-based competitive binding | 1.33 nM | - | |
| Cyclo(RGDfK) | Purified αvβ3 Integrin | Fluorescence Correlation Spectroscopy | - | 41.70 nmol/L | [5] |
| c(RADfK)-paclitaxel | HUVEC proliferation (30 min exposure) | Cell viability | 60 nM | - | [6] |
| E-[c(RGDfK)₂]-paclitaxel | HUVEC proliferation (30 min exposure) | Cell viability | 25 nM | - | [6] |
| Cyclo(RADfK) construct | U87MG cells | Flow cytometry | Negligible binding | - | [2] |
Experimental Protocols
Synthesis of Cyclo(RADfK)
Cyclo(RADfK) is synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc strategy.[2]
Materials:
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2-chlorotrityl chloride (2-CTC) resin
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Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH)
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Dichloromethane (DCM)
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Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIEA)
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Piperidine
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Coupling reagents (e.g., HBTU)
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Trifluoroacetic acid (TFA)
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Diethyl ether
Protocol:
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Resin Loading: The 2-CTC resin is loaded with the first Fmoc-protected amino acid (Fmoc-Ala-OH) in DCM with DIEA.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
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Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled sequentially using a coupling reagent like HBTU in the presence of DIEA in DMF.
-
Cleavage from Resin: The linear peptide is cleaved from the resin while keeping the side-chain protecting groups intact.
-
Cyclization: The linear peptide is cyclized in a dilute solution of DCM using a cyclization agent.
-
Side-Chain Deprotection: The side-chain protecting groups are removed by treatment with a mixture of TFA and DCM.
-
Purification: The crude cyclic peptide is purified by semipreparative HPLC.[2] The final product is often lyophilized.
In Vitro Cell Binding Assay
This protocol describes a flow cytometry-based assay to compare the binding of a Cyclo(RGDfK)-functionalized construct to a Cyclo(RADfK)-functionalized construct on αvβ3-expressing cells.[2]
Materials:
-
U87MG cells (high αvβ3 expression)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
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Fc-dextran construct functionalized with Cyclo(RGDfK)
-
Fc-dextran construct functionalized with Cyclo(RADfK) (negative control)
-
Fluorescently labeled secondary antibody against the Fc region
-
Flow cytometer
Protocol:
-
Cell Preparation: U87MG cells are cultured to confluency, then harvested using trypsin-EDTA and washed with PBS.
-
Incubation: The cells are incubated with varying concentrations of the RGD-functionalized construct or the RAD-functionalized control construct.
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Labeling: After incubation, the cells are washed and then incubated with a fluorescently labeled secondary antibody that binds to the Fc portion of the constructs.
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Flow Cytometry: The fluorescence of the cells is analyzed using a flow cytometer to quantify the amount of bound construct.
-
Data Analysis: The mean fluorescence intensity is plotted against the concentration of the constructs to compare their binding capabilities.
Signaling Pathways
Cyclo(RGDfK) exerts its effects by binding to αvβ3 integrin and modulating downstream signaling pathways that are crucial for cell survival, proliferation, and migration. As a negative control, Cyclo(RADfK) does not significantly engage this pathway, thus providing a baseline for comparison.
The binding of an RGD-containing ligand to αvβ3 integrin can trigger a cascade of intracellular events, often involving the activation of Focal Adhesion Kinase (FAK) and subsequent activation of pathways such as the PI3K/Akt and MAPK pathways.
References
- 1. Cyclo(RADfK) | α(v)β(3) integrin ligand | CAS# 756500-23-9 | InvivoChem [invivochem.com]
- 2. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
